molecular formula C11H10FNO2 B8324955 1-Fluoro-3,6-dimethoxyisoquinoline

1-Fluoro-3,6-dimethoxyisoquinoline

Cat. No.: B8324955
M. Wt: 207.20 g/mol
InChI Key: MFNFXTVYYMAUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-3,6-dimethoxyisoquinoline is a heterocyclic aromatic compound featuring a fluorine atom at position 1 and methoxy groups at positions 3 and 6 of the isoquinoline backbone. The isoquinoline scaffold is widely studied due to its prevalence in natural products and pharmaceuticals.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

1-fluoro-3,6-dimethoxyisoquinoline

InChI

InChI=1S/C11H10FNO2/c1-14-8-3-4-9-7(5-8)6-10(15-2)13-11(9)12/h3-6H,1-2H3

InChI Key

MFNFXTVYYMAUQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=NC(=C2C=C1)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent positions and types significantly impact electronic distribution and steric effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Characteristics
1-Fluoro-3,6-dimethoxyisoquinoline F (1), OMe (3,6) C₁₁H₁₀FNO₂ 207.20 Fluorine enhances stability; methoxy groups at 3,6 may reduce steric hindrance compared to 6,7-substituted analogs.
1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline Me (1), OMe (6,7), dihydro C₁₂H₁₅NO₂ 205.26 Dihydro structure reduces aromaticity, increasing flexibility. Methyl group at position 1 may hinder reactivity .
1-Chloro-6-fluoroisoquinoline Cl (1), F (6) C₉H₅ClFN 181.60 Chlorine at position 1 increases electrophilicity; used in cross-coupling reactions (78% synthesis yield via POCl₃) .
1-Bromo-6-fluoroisoquinoline Br (1), F (6) C₉H₅BrFN 226.05 Bromine’s larger size facilitates Suzuki-Miyaura couplings; higher molecular weight impacts solubility .
1-Chloro-7-(difluoromethoxy)isoquinoline Cl (1), OCF₂H (7) C₁₀H₆ClF₂NO 229.61 Difluoromethoxy group increases lipophilicity, enhancing membrane permeability .

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